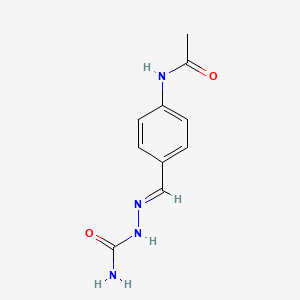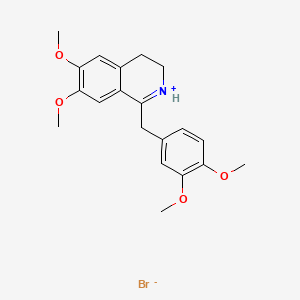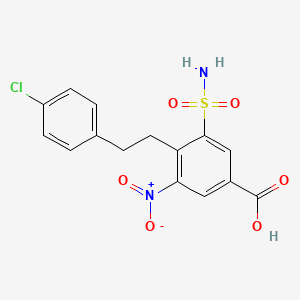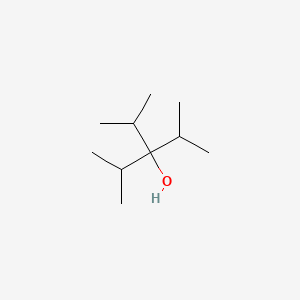
4-Nitrophenol-UL-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenol-UL-14C is a radiolabeled compound with the chemical formula 4-NO2^14C6H4OH. It is a derivative of 4-nitrophenol, where the carbon-14 isotope is uniformly labeled throughout the molecule. This compound is widely used in scientific research due to its unique properties, which allow for the tracing and analysis of biochemical pathways and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenol-UL-14C typically involves the nitration of uniformly labeled phenol-UL-14C. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to ensure the selective formation of the nitro group at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of radioactive materials and requires specialized equipment to ensure safety and compliance with regulatory standards. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and specific activity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenol-UL-14C undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Aminophenol-UL-14C.
Oxidation: 4-Nitroquinone-UL-14C.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenol-UL-14C is extensively used in scientific research due to its radiolabeling, which allows for the tracking of molecular interactions and pathways. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in enzyme assays to investigate enzyme activity and substrate specificity.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in environmental studies to monitor the degradation of pollutants and in the development of new catalytic processes.
Wirkmechanismus
The mechanism of action of 4-Nitrophenol-UL-14C involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic studies, it acts as a substrate for enzymes that catalyze the reduction or oxidation of the nitro or hydroxyl groups. The radiolabeling allows for the precise tracking of these interactions and the identification of intermediate and final products.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol-UL-14C can be compared with other radiolabeled phenolic compounds, such as:
2-Nitrophenol-UL-14C: Differing in the position of the nitro group, which affects its reactivity and applications.
4-Nitroaniline-UL-14C: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and uses.
4-Hydroxybenzaldehyde-UL-14C: The aldehyde group provides different reactivity patterns compared to the nitro group.
The uniqueness of this compound lies in its specific labeling and the combination of the nitro and hydroxyl groups, which make it a versatile tool in various fields of research.
Eigenschaften
Molekularformel |
C6H5NO3 |
|---|---|
Molekulargewicht |
151.064 g/mol |
IUPAC-Name |
4-nitro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI-Schlüssel |
BTJIUGUIPKRLHP-YROCTSJKSA-N |
Isomerische SMILES |
[14CH]1=[14CH][14C](=[14CH][14CH]=[14C]1[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)




![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)



